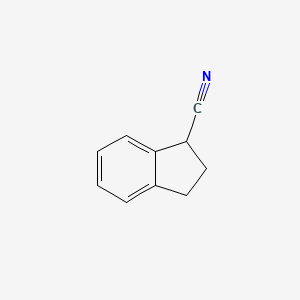

2,3-dihydro-1H-indene-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFXXESJSIBJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949339 | |

| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-97-1 | |

| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indan-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-dihydro-1H-indene-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3-dihydro-1H-indene-1-carbonitrile, a key structural motif in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of synthetic strategies, mechanistic insights, and practical, field-proven protocols. We will explore various methodologies, from classical approaches to modern catalytic systems, with a focus on efficiency, stereoselectivity, and scalability. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction landscape.

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indan) framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. The introduction of a carbonitrile group at the 1-position creates a versatile intermediate, this compound, which is pivotal for the synthesis of various pharmaceutical agents targeting neurological and cardiovascular disorders[1]. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable handle for further molecular elaboration. This guide will dissect the key synthetic routes to this important building block.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify potential precursors and key bond disconnections.

Sources

The Multifaceted Biological Activities of 2,3-dihydro-1H-indene-1-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of the 2,3-dihydro-1H-indene-1-carbonitrile Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged bicyclic aromatic system that has garnered significant attention in medicinal chemistry. Its rigid framework, combined with the potential for diverse functionalization, makes it an attractive starting point for the design of novel therapeutic agents. The introduction of a carbonitrile group at the 1-position further enhances its chemical reactivity and potential for specific biological interactions. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a particular focus on their anticancer and antibacterial properties. We will delve into their mechanisms of action, present quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the this compound scaffold have emerged as potent anticancer agents, primarily through two distinct mechanisms: disruption of microtubule dynamics and inhibition of apoptosis-regulating proteins.

Inhibition of Tubulin Polymerization: A Frontline Assault on Mitosis

A significant breakthrough in the anticancer application of these derivatives has been the discovery of compounds that act as potent inhibitors of tubulin polymerization.[1][2] These agents bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.[1]

The binding of these indene derivatives to the colchicine site prevents the polymerization of α/β-tubulin heterodimers into microtubules. This leads to a cascade of events within the cancer cell:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M checkpoint.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

-

Anti-angiogenic Effects: Microtubule-targeting agents can also disrupt the endothelial cell cytoskeleton, inhibiting cell migration and the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[1]

Structure-activity relationship studies have revealed key structural features that influence the antiproliferative activity of these compounds. For instance, the substitution pattern on the indene core and the nature of the aromatic ring at other positions play a crucial role in binding affinity and efficacy. One study highlighted that a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was important for potent antiproliferative activities.[1]

The potency of these derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their efficacy in the nanomolar to low micromolar range.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12d | K562 (Leukemia) | 0.028 | [1] |

| 12d | A549 (Lung Cancer) | 0.045 | [1] |

| 12d | HCT116 (Colon Cancer) | 0.063 | [1] |

| 12d | MCF-7 (Breast Cancer) | 0.087 | [1] |

Table 1: In Vitro Antiproliferative Activity of a Potent Dihydro-1H-indene Derivative (Compound 12d). [1]

Inhibition of Apoptosis Proteins (IAPs): Unleashing the Caspase Cascade

Another promising anticancer strategy for 2,3-dihydro-1H-indene derivatives involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that block apoptosis by directly binding to and inhibiting caspases, the key executioners of programmed cell death.

These indene-based IAP inhibitors are believed to function by:

-

Disrupting IAP-caspase interactions: They prevent IAPs from binding to and inhibiting caspases, thereby allowing the apoptotic cascade to proceed.

-

Promoting IAP degradation: Some compounds may also induce the degradation of IAPs, such as cIAP-1 and cIAP-2, further reducing the threshold for apoptosis induction.

Part 2: Antibacterial Activity: A New Frontier

The indane scaffold has also shown promise in the development of novel antibacterial agents, offering potential solutions to the growing challenge of antimicrobial resistance. While research specifically on this compound derivatives is still emerging, related indane compounds have demonstrated notable activity.

Potential Mechanisms of Antibacterial Action

The antibacterial mechanisms of indane derivatives are diverse and appear to be species-specific:

-

Membrane Disruption: One study on an indene derivative demonstrated potent bactericidal action against Helicobacter pylori by specifically targeting and disrupting the conformation of dimyristoyl-phosphatidylethanolamine (DMPE) in the bacterial membrane.

-

Enzyme Inhibition: Some indane derivatives have been designed as conformationally restricted analogues of known antibacterial drugs, such as trimethoprim, which inhibits dihydrofolate reductase. While the initial attempts showed decreased activity, this approach remains a viable strategy for future optimization.

Spectrum of Activity

Indane derivatives have shown activity against a range of pathogenic bacteria, including:

-

Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA).[3]

-

Gram-negative bacteria: Acinetobacter baumannii and Pseudomonas aeruginosa.[3][4]

Further research is required to establish the specific antibacterial spectrum and potency of this compound derivatives.

Part 3: Experimental Protocols for Biological Evaluation

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

Antiproliferative Activity: Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is a robust method for determining cell viability and the cytotoxic effects of test compounds.

Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Inhibition Assay

This fluorescence-based assay directly measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Principle: A fluorescent reporter molecule is included in the reaction, which exhibits increased fluorescence upon incorporation into microtubules.

Protocol:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter.

-

Compound Preparation: Prepare serial dilutions of the test compounds, a positive control (e.g., nocodazole), and a negative control (vehicle).

-

Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases, providing a direct measure of apoptosis induction.

Principle: A pro-luminescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds in a 96-well plate as described for the CCK-8 assay.

-

Reagent Addition: After the desired treatment time, add the Caspase-Glo® 3/7 Reagent to each well. This reagent lyses the cells and contains the pro-luminescent substrate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Antibacterial Susceptibility: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: Bacteria are cultured in a liquid medium containing serial dilutions of the test compound.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as both anticancer and antibacterial agents through well-defined mechanisms of action. The provided experimental protocols offer a robust framework for the continued exploration and optimization of these compounds.

Future research should focus on:

-

Expanding the Structure-Activity Relationship (SAR) studies: To identify more potent and selective derivatives.

-

In vivo efficacy and safety profiling: To translate the promising in vitro results into preclinical and clinical development.

-

Elucidating the antibacterial mechanisms: A deeper understanding of how these compounds exert their antibacterial effects will be crucial for their development as effective therapeutics.

-

Combination therapies: Investigating the synergistic effects of these derivatives with existing anticancer and antibacterial drugs.

The continued investigation of this compound derivatives holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

-

Synthesis and antibacterial activity of some indane derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Cumming, J. G., et al. (2023). Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. ACS Medicinal Chemistry Letters, 14(7), 993–998. Retrieved from [Link]

-

Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Retrieved from [Link]

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

-

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Obrist, A. W., et al. (2023). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. International Journal of Molecular Sciences, 24(13), 10763. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Retrieved from [Link]

-

1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

- 2, 3-dihydro-1h-indene compounds and their use to treat cancer. (2010). Google Patents.

-

Yildirim, S., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders Drug Targets, 19(4), 421–428. Retrieved from [Link]

-

Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2,3-Dihydro-1H-indene-1-carbonitrile: From Benchtop Synthesis to Pharmaceutical Scaffolding

Abstract

The rigid, bicyclic framework of the indane moiety has cemented its status as a privileged scaffold in modern medicinal chemistry, appearing in a range of efficacious pharmaceuticals.[1][2] Within this class, 2,3-dihydro-1H-indene-1-carbonitrile emerges as a versatile and highly valuable precursor, offering multiple avenues for synthetic elaboration into complex molecular architectures. Its strategic importance lies in the chemical reactivity of the nitrile group and the activated benzylic position, which together serve as a gateway to key pharmacophores such as aminoindanes and indane-carboxamides. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound. We will dissect its fundamental properties and safety considerations, detail robust synthetic routes to the precursor itself, explore its core reactivity, and present its application in the synthesis of pharmaceutically relevant compounds. This document is designed not merely as a set of protocols, but as a strategic manual to empower rational drug design and accelerate discovery programs.

Core Compound Analysis: Physicochemical Properties and Safety

A comprehensive understanding of a precursor's physical properties and hazard profile is the foundation of safe and reproducible research. This compound is a stable solid at room temperature, but requires careful handling due to its classification as an irritant and acute toxicant.

Physicochemical Data

The fundamental properties of this compound (CAS: 26452-97-1) are summarized below.[3] This data is critical for reaction planning, solvent selection, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₀H₉N | PubChem[3] |

| Molecular Weight | 143.18 g/mol | PubChem[3] |

| Appearance | Solid (form may vary) | N/A |

| CAS Number | 26452-97-1 | PubChem[3] |

Safety and Handling: A Self-Validating System

Trustworthiness in experimental design begins with safety. Based on aggregated GHS data, this compound presents several hazards that mandate specific handling protocols.[3] Adherence to these guidelines is non-negotiable for ensuring operator safety and experimental integrity.

| Hazard Statement | GHS Classification | Precautionary Measures & Rationale |

| H315 / H319 | Skin Irrit. 2 / Eye Irrit. 2A | Wear nitrile gloves, a lab coat, and chemical safety goggles. Direct contact can cause significant irritation. A self-validating protocol ensures that personal protective equipment (PPE) is inspected before each use. |

| H335 | STOT SE 3 | Handle only in a certified chemical fume hood. The compound may cause respiratory irritation. The fume hood's function should be verified before starting work to prevent inhalation exposure. |

| H302 / H312 / H332 | Acute Tox. 4 | Avoid generating dust. Use appropriate weighing techniques (e.g., weigh-in-boat). The compound is harmful if swallowed, in contact with skin, or inhaled. Engineering controls are the primary barrier, with PPE as a secondary defense. |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Synthesis of the Precursor: Establishing the Foundation

The utility of this compound is contingent on its accessible synthesis. While various methods exist for creating indane frameworks, a common and reliable pathway proceeds from the commercially available 2,3-dihydro-1H-inden-1-one (1-indanone). This transformation is a cornerstone procedure for accessing the nitrile precursor.

Caption: Synthetic pathways from 1-indanone.

The diagram above illustrates a common synthetic route from 1-indanone. While the solid arrows depict a well-documented path to the corresponding 1-aminoindane[5], a related transformation (dashed arrow) can be achieved to yield the target 1-carbonitrile. One established method for the direct conversion of a ketone to a nitrile is the use of Tosyl-methyl isocyanide (TosMIC) with a strong base like potassium tert-butoxide. This one-pot procedure is often preferred for its efficiency over multi-step alternatives.

Core Reactivity and Strategic Functionalization

The synthetic power of this compound lies in its capacity for diverse chemical transformations. The nitrile group is not merely a placeholder but an active functional handle for building molecular complexity.

Key Transformation Pathways

The primary reaction pathways involve the reduction of the nitrile to a primary amine or its hydrolysis to a carboxylic acid. Each of these products opens up a new branch of synthetic possibilities, particularly in the construction of amide bonds or further alkylation chemistry.

Caption: Key functionalization pathways and applications.

-

Causality behind Reagent Choice: The choice of reducing agent for the nitrile-to-amine conversion is critical. A powerful hydride donor like Lithium aluminum hydride (LiAlH₄) is effective but requires stringent anhydrous conditions and careful quenching. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) is often preferred in industrial settings for its scalability and more benign workup, although it may require higher pressures and temperatures.[5]

-

Hydrolysis Conditions: Acid- or base-catalyzed hydrolysis of the nitrile to the carboxylic acid is a robust transformation. The choice between acidic or basic conditions is often dictated by the stability of other functional groups present in the molecule. This carboxylic acid derivative is a known precursor for anti-inflammatory agents.[6]

-

The Aminoindane Pharmacophore: The resulting 1-aminoindane is a particularly valuable intermediate. This structural motif is a cornerstone for molecules targeting the central nervous system (CNS) and has been incorporated into neuroleptic and neuroprotective agents.[2]

Application in Pharmaceutical Synthesis: A Case Study Approach

The true value of a precursor is demonstrated by its successful incorporation into active pharmaceutical ingredients (APIs). The indane scaffold is integral to several commercial drugs, including the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil, highlighting the therapeutic relevance of this core structure.[1][2][7]

While direct synthesis pathways from this compound to these specific drugs are proprietary, we can examine a highly relevant application: the synthesis of chiral aminoindane intermediates for Sphingosine-1-Phosphate (S1P) receptor modulators. A related intermediate, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is a key building block for drugs like Ozanimod.[8] The synthesis of the 1-amino analogue follows a similar logic.

Workflow: Enantioselective Synthesis of Chiral Aminoindanes

Achieving high enantiomeric purity is often critical for therapeutic efficacy and safety. Modern biocatalytic methods, such as the use of transaminase enzymes, offer a highly selective and environmentally favorable alternative to classical resolution or chiral chromatography.

Caption: Enantioselective synthesis via biocatalysis.

This workflow highlights a state-of-the-art approach. Instead of reducing the racemic nitrile, a more elegant strategy involves the direct asymmetric amination of the corresponding ketone precursor using a transaminase enzyme.[8] This method can generate the desired chiral amine in a single step with excellent enantiomeric excess (e.e.), bypassing the need for difficult separation steps and improving overall process efficiency.[8]

Experimental Protocol: Reduction of 1-Indanecarbonitrile to 1-(Aminomethyl)indane

This protocol provides a representative, detailed methodology for a key transformation. Note: This is a generalized procedure and must be adapted and optimized under proper laboratory conditions by qualified personnel.

Objective: To reduce the nitrile functional group of this compound to a primary amine.

Reagents & Materials:

-

This compound (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Preparation: In the reaction flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Scientist's Note: LiAlH₄ is highly reactive with water and moisture. Ensuring all glassware is oven-dried and the system is inerted is critical for safety and reaction success.

-

-

Addition of Precursor: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Rationale: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent dangerous temperature spikes.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol) until the starting material spot is no longer visible.

-

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (X mL, where X = grams of LiAlH₄ used), followed by 15% NaOH solution (X mL), and finally deionized water again (3X mL).

-

Safety Critical Step: This sequential addition is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts as a granular solid, which is much easier to filter than the gelatinous precipitate from other methods.

-

-

Workup & Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be purified further by distillation or column chromatography if necessary.

Future Perspectives

The utility of this compound and its derivatives is far from exhausted. Its rigid structure is ideal for orienting substituents into specific vectors in three-dimensional space, a key requirement for potent and selective interactions with biological targets. Future research will likely focus on:

-

Novel Asymmetric Methodologies: Developing new catalytic systems, both organocatalytic and transition-metal-based, for the enantioselective functionalization of the indane core.[9]

-

Bioisosteric Replacement: Using the nitrile or its derivatives as bioisosteres for other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Fragment-Based Drug Discovery (FBDD): Employing the aminoindane or indane carboxylic acid fragments as starting points for building novel therapeutics against new classes of targets.

References

-

This compound | C10H9N | CID 3015277. PubChem. [Link]

-

Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF. ResearchGate. [Link]

-

Indane Derivatives in Medicinal Chemistry | PDF. Scribd. [Link]

-

Indane Derivatives. Eburon Organics. [Link]

-

STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. [Link]

- CN101318887B - Method for preparing indene compounds.

-

Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. RSC Publishing. [Link]

- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

Sources

- 1. scribd.com [scribd.com]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. This compound | C10H9N | CID 3015277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ajpamc.com [ajpamc.com]

- 9. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Stereoselective Synthesis of 2,3-dihydro-1H-indene-1-carbonitrile: Strategies and Methodologies

Abstract: The chiral 2,3-dihydro-1H-indene-1-carbonitrile scaffold is a privileged structural motif and a critical building block in the synthesis of numerous high-value molecules, particularly in the pharmaceutical industry. Its presence in neurologically and cardiovascularly active compounds underscores the necessity for efficient and highly selective synthetic routes to access single enantiomers.[1] This technical guide provides an in-depth analysis of modern stereoselective strategies for the synthesis of this compound and its derivatives. We will dissect the mechanistic underpinnings, practical considerations, and comparative advantages of three cornerstone methodologies: Transition Metal-Catalyzed C-H Functionalization, Biocatalytic Transformations, and Organocatalytic Asymmetric Synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage state-of-the-art techniques for the construction of this vital chiral intermediate.

Introduction: The Strategic Importance of the Chiral Indane Framework

The indane core is a recurring feature in a wide array of bioactive natural products and synthetic pharmaceuticals. The introduction of a stereocenter, particularly at the C1 position, often dictates the molecule's biological activity and pharmacological profile. The 1-carbonitrile functionality serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, and other functional groups essential for drug candidates. For instance, derivatives of the closely related 1-amino-indane are key intermediates in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators like Ozanimod and Ponesimod, which are used in treating neurodegenerative diseases.[2][3][4]

The challenge lies not in the construction of the indane skeleton itself, but in the precise control of its stereochemistry. Traditional methods often rely on the resolution of racemic mixtures, an inefficient process that discards at least 50% of the material. Modern synthetic chemistry has thus pivoted towards asymmetric synthesis, where a chiral influence—be it a catalyst or an enzyme—guides the reaction to produce the desired enantiomer preferentially. This guide explores the most powerful and field-proven of these strategies.

Caption: High-level synthetic approaches to chiral indane-1-carbonitrile.

Transition Metal Catalysis: Direct C-H Bond Cyanation

One of the most elegant and atom-economical strategies to emerge in recent years is the direct, enantioselective functionalization of C(sp³)–H bonds. This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences significantly. Copper-catalyzed radical relay reactions have become a benchmark for this type of transformation.[5]

Mechanistic Rationale: The Copper-Catalyzed Radical Relay

The core principle of this methodology involves the generation of a highly reactive radical species that selectively abstracts a hydrogen atom from the benzylic C1 position of an indane precursor. The resulting achiral planar radical is then captured by a chiral copper(II)-cyanide complex in an enantioselective C-CN bond-forming step. The chirality is therefore introduced in the final step, controlled by the ligand environment around the copper center.

Causality of Component Selection:

-

Catalyst: A copper(I) source (e.g., CuOAc) is typically used as the precatalyst. It readily engages in a single-electron transfer (SET) process with the oxidant to initiate the radical cascade.

-

Chiral Ligand: Bisoxazoline (BOX) ligands are exceptionally effective. Their C₂-symmetric backbone creates a well-defined chiral pocket around the copper center, enabling high facial discrimination of the incoming planar benzylic radical.

-

Oxidant/Initiator: An N-fluoro compound like N-fluorobenzenesulfonimide (NFSI) is often employed. It reacts with the Cu(I) catalyst to generate a nitrogen-centered radical, which serves as the key hydrogen atom transfer (HAT) agent.[6] This HAT agent is chosen for its high selectivity for weaker benzylic C-H bonds over other C-H bonds in the molecule.[5]

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common and effective source of the cyanide nucleophile.

Caption: Catalytic cycle for copper-catalyzed enantioselective C-H cyanation.

Performance Data

This method has demonstrated broad applicability and excellent stereocontrol across a range of substrates.

| Substrate | Yield (%) | ee (%) | Reference |

| 1,1-Dimethylindane | 75% | 94% | [5] |

| Acenaphthene | 68% | 79% | [5] |

| Tetralin | 80% | 98% | [5] |

| 2-Ethylnaphthalene | 72% | 90% | [5] |

Experimental Protocol: General Procedure for Asymmetric C-H Cyanation

This protocol is a representative example based on published literature and should be adapted and optimized for specific substrates.[5]

-

Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the copper(I) catalyst (e.g., CuOAc, 5 mol%) and the chiral bisoxazoline ligand (6 mol%).

-

Inert Atmosphere: Seal the vial and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent and Reagents: Add anhydrous solvent (e.g., tert-amyl alcohol). Add the indane substrate (1.0 equiv), followed by the N-fluoro-reagent (e.g., NFSI, 1.5 equiv) and the cyanide source (e.g., TMSCN, 1.5 equiv).

-

Reaction: Stir the mixture vigorously at room temperature (or as optimized) for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biocatalysis: The Power of Enzymatic Precision

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, ambient temperature) and can provide near-perfect enantioselectivity (>99% ee). For the synthesis of chiral indane derivatives, transaminases and imine reductases are particularly powerful.[3][4] While direct cyanation is less common, the enzymatic synthesis of the corresponding 1-amino-indane from a prochiral ketone is a highly efficient, single-step process.[2] The resulting amine can then be converted to the nitrile via standard methods (e.g., Sandmeyer reaction), preserving the stereochemistry.

Mechanistic Rationale: Transaminase-Mediated Asymmetric Amination

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor. The reaction proceeds through a pyridoxal 5'-phosphate (PLP) cofactor. The prochiral ketone (e.g., 4-cyano-1-indanone) enters the enzyme's active site, which is itself chiral, and forms a Schiff base (imine) with the PLP-amine complex. A proton transfer, guided by the chiral environment, sets the stereocenter. Subsequent hydrolysis releases the chiral amine product.

Causality of Component Selection:

-

Enzyme: A specific transaminase is selected through screening. Modern enzyme engineering has produced panels of transaminases (both (R)- and (S)-selective) that are robust and active towards a wide range of substrates.

-

Amine Donor: Isopropylamine is a common choice as it is inexpensive and the byproduct, acetone, is volatile and easily removed, driving the reaction equilibrium forward.

-

Solvent System: The reaction is typically run in an aqueous buffer (e.g., phosphate buffer) at a specific pH (e.g., 7.5) to ensure optimal enzyme activity. A co-solvent like DMSO may be needed to solubilize the ketone substrate.[2]

-

Cofactor: PLP is added to ensure the enzyme is fully loaded with this essential cofactor.

Caption: Simplified biocatalytic cycle for transaminase-mediated amination.

Performance Data

Biocatalytic methods are renowned for their exceptional selectivity.

| Substrate | Enzyme | Conversion | Chiral Purity | Reference |

| 4-Cyano indanone | Transaminase | >99% | >99% ee (S) | [2] |

| 1-Indanone | Imine Reductase Mutant | Complete | >99% ee (S) | [3][4] |

Experimental Protocol: Transaminase-Mediated Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

This protocol is a representative example based on published literature.[2]

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reaction Setup: In a temperature-controlled vessel, add the buffer, the transaminase enzyme (e.g., 30 mg), and PLP cofactor (1 mM).

-

Substrate Addition: Add the 4-cyano indanone substrate (e.g., 4.7 mg), typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 0.3 mL).

-

Amine Donor: Add the amine donor (e.g., isopropylamine) in excess.

-

Incubation: Raise the temperature to the enzyme's optimum (e.g., 40°C) and stir the reaction mixture for 24-96 hours. Monitor the conversion by HPLC.

-

Workup: After completion, adjust the pH to basic (e.g., with 10% NaOH) to stop the enzymatic reaction and ensure the product is in its free-base form.

-

Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic phase, concentrate, and purify as necessary to yield the highly enantiopure amino-indane product.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on project-specific requirements, including scale, cost, available equipment, and desired purity.

| Feature | Transition Metal Catalysis | Biocatalysis |

| Stereoselectivity | Good to Excellent (79-98% ee)[5] | Excellent to Perfect (>99% ee)[2] |

| Key Advantage | Direct C-H functionalization, high atom economy | Exceptional selectivity, mild/green conditions |

| Substrate Scope | Broad, tolerates various functional groups | Can be substrate-specific, requires screening |

| Reaction Conditions | Room temperature, inert atmosphere, organic solvents | Mild (30-40°C), aqueous buffer |

| Catalyst | Chiral ligand/metal complex (may be expensive) | Enzyme (requires specific handling/storage) |

| Downstream Processing | Requires removal of metal catalyst | Simpler workup, biodegradable catalyst |

Conclusion and Future Outlook

The stereoselective synthesis of this compound has evolved significantly, moving from classical resolutions to highly efficient catalytic asymmetric methods. Copper-catalyzed C-H cyanation represents the frontier of synthetic efficiency, offering direct access to the target with high selectivity.[5] In parallel, biocatalysis provides an unparalleled level of precision and sustainability, making it an increasingly attractive option for industrial-scale synthesis, particularly for pharmaceutical intermediates.[2]

Future advancements will likely focus on several key areas:

-

Discovery of New Catalysts: The development of non-precious metal catalysts (e.g., iron, nickel) for C-H functionalization to reduce cost and toxicity.

-

Flow Chemistry: The adaptation of these catalytic reactions to continuous flow systems to improve safety, scalability, and process control.

-

Directed Evolution of Enzymes: Further engineering of enzymes to broaden their substrate scope and enhance their stability and activity under process conditions.

By understanding the principles and practicalities of these advanced methodologies, researchers and developers can make informed decisions to best achieve their synthetic goals, accelerating the discovery and production of next-generation therapeutics and advanced materials.

References

-

Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. National Institutes of Health (NIH). Available at: [Link]

-

Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 69-76. Available at: [Link]

-

Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters. Available at: [Link]

-

Stahl, S. S., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303). Available at: [Link]

-

Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. PubMed. Available at: [Link]

-

Liu, G., et al. (2021). Enantioselective Copper-Catalyzed Radical Cyanation of Propargylic C-H Bonds: Easy Access to Chiral Allenyl Nitriles. Journal of the American Chemical Society, 143(36), 14451-14457. Available at: [Link]

-

Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. RSC Publishing. Available at: [Link]

-

Highly enantioselective synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via catalytic asymmetric intramolecular cascade imidization-nucleophilic addition-lactamization. PubMed. Available at: [Link]

-

Liu, G., et al. (2021). Enantioselective Copper-Catalyzed Radical Cyanation of Propargylic C-H Bonds: Easy Access to Chiral Allenyl Nitriles. PubMed. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ajpamc.com [ajpamc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dihydro-1H-indene-1-carbonitrile: Structure, Properties, and Synthetic Landscape

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 2,3-dihydro-1H-indene-1-carbonitrile (also known as indan-1-carbonitrile) represents a key building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic strategies pertaining to this versatile molecule, offering insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a cyclopentane ring, with a nitrile group attached to the first carbon of the cyclopentane ring.

Molecular Formula: C₁₀H₉N[1][2][3]

Molecular Weight: 143.18 g/mol [1][2]

IUPAC Name: this compound[1][2]

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.8,0!"]; C5 [label="C", pos="0.8,0!"]; C6 [label="C", pos="-1.6,1!"]; C7 [label="C", pos="1.6,1!"]; C8 [label="C", pos="-0.8,2!"]; C9 [label="C", pos="0.8,2!"]; N1 [label="N", pos="2.5,1.5!"]; C10 [label="C", pos="2,1.5!"];

// Bonds C1 -- C4; C1 -- C5; C4 -- C6; C5 -- C7; C6 -- C8; C7 -- C9; C8 -- C9; C1 -- C10; C10 -- N1 [style=triple];

// Implicit Hydrogens (for clarity in this representation) H1 [label="H", pos="-0.3,1.8!"]; H2 [label="H", pos="-1.8,-1!"]; H3 [label="H", pos="1.8,-1!"]; H4 [label="H", pos="-2,1.3!"]; H5 [label="H", pos="2,1.3!"]; H6 [label="H", pos="-1,2.3!"]; H7 [label="H", pos="1,2.3!"]; H8 [label="H", pos="-1.5,-0.45!"]; H9 [label="H", pos="1.5,-0.45!"]; } Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Exact Mass | 143.0735 g/mol | [1][2] |

| XLogP3 (Predicted) | 2.0 | [3] |

| Boiling Point (Predicted) | 289.1 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 105.6 °C | [4] |

| Density (Predicted) | 1.09 g/cm³ | [4] |

| Refractive Index (Predicted) | 1.572 | [4] |

Spectroscopic Characterization (Predicted and Representative Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the four protons on the benzene ring. The benzylic proton at the C1 position, being adjacent to the nitrile group and the aromatic ring, would likely appear as a triplet or a more complex multiplet. The protons on the C2 and C3 carbons of the cyclopentane ring would present as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those directly attached to the cyclopentane ring appearing at different chemical shifts from the others. The carbon of the nitrile group (C≡N) would be observed in the characteristic region for nitriles (around 120 ppm). The benzylic carbon (C1) and the other two aliphatic carbons (C2 and C3) would have distinct signals in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule. The most prominent and characteristic absorption bands would be:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-H stretch (aromatic): Multiple sharp bands just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 143.1). Fragmentation patterns would likely involve the loss of the nitrile group (CN), leading to a significant peak at m/z 117, and other fragmentations of the indane skeleton.

Synthesis Strategies

The synthesis of this compound can be approached through several synthetic routes, primarily involving the introduction of the nitrile group onto a pre-existing indane or indanone core. While a specific, detailed protocol for this exact molecule is not widely published, general methods for the synthesis of related indane derivatives can be adapted.

A Proposed Synthetic Protocol:

This protocol is a generalized procedure based on common organic synthesis techniques for similar transformations. Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Reduction of 1-Indanone to 1-Indanol

-

In a round-bottom flask, dissolve 1-indanone in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), in portions while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-indanol.

Step 2: Halogenation of 1-Indanol to 1-Haloindane

-

Dissolve the 1-indanol from the previous step in a dry, aprotic solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a halogenating agent, for instance, phosphorus tribromide (PBr₃) for bromination, dropwise with stirring.

-

After the addition, allow the reaction to proceed at room temperature for a specified time.

-

Carefully pour the reaction mixture onto ice water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and remove the solvent to yield the 1-haloindane.

Step 3: Cyanation of 1-Haloindane to this compound

-

Dissolve the 1-haloindane in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Heat the reaction mixture to an elevated temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer thoroughly with water and brine to remove the solvent and any remaining cyanide salts.

-

Dry the organic layer and concentrate it.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Chemical Reactivity and Potential for Functionalization

The chemical reactivity of this compound is primarily dictated by the nitrile group and the benzylic C-H bond at the 1-position.

-

Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield 2,3-dihydro-1H-indene-1-carboxylic acid. This transformation opens up possibilities for further derivatization through the carboxylic acid group, such as esterification or amide bond formation.

-

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (1-amino-2,3-dihydro-1H-indene) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This amine derivative is a valuable synthon for introducing nitrogen-containing functionalities.

-

Alkylation at the Benzylic Position: The proton at the C1 position is benzylic and adjacent to an electron-withdrawing nitrile group, making it acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then be alkylated with various electrophiles. This provides a route to introduce diverse substituents at the 1-position.

Applications in Drug Discovery and Development

The 2,3-dihydro-1H-indene scaffold is a recurring motif in a number of pharmacologically active molecules. While specific biological activity data for this compound itself is not extensively documented in publicly available literature, its derivatives are of significant interest. It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of disorders.[5] The ability to functionalize the molecule at the 1-position and modify the nitrile group makes it a versatile starting material for creating libraries of compounds for screening. For example, derivatives of 2,3-dihydro-1H-indene have been explored for their potential in treating neurological and cardiovascular disorders.[5]

Safety and Handling

Based on available safety data, this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also reported to cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique structural features and multiple points for functionalization make it an attractive starting material for the development of novel compounds with diverse biological activities. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which can serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9N). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Therapeutic Potential of 2,3-Dihydro-1H-indene-1-carbonitrile Analogs: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the promising therapeutic applications of 2,3-dihydro-1H-indene-1-carbonitrile analogs. The unique structural features of this scaffold have positioned it as a valuable pharmacophore in the design of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. This document will delve into the core scientific principles underpinning the therapeutic potential of these compounds, detailing their mechanisms of action, key molecular targets, and the experimental methodologies required for their evaluation.

Introduction: The Privileged Scaffold of 2,3-Dihydro-1H-indene

The 2,3-dihydro-1H-indene, or indane, nucleus is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This rigid, three-dimensional structure provides a versatile framework for the development of bioactive molecules. The incorporation of a carbonitrile group at the 1-position introduces a key electronic and steric feature that can significantly influence the compound's interaction with biological targets. This guide will explore the therapeutic potential of analogs built upon this specific scaffold, focusing on their application in oncology and neurodegeneration.

Oncological Applications: Targeting Cellular Proliferation and Survival

The dysregulation of cell division and apoptosis is a hallmark of cancer. Analogs of this compound have emerged as promising candidates for anticancer drug development through their interaction with key proteins involved in these processes.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A series of novel 2,3-dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting significant anti-angiogenic and antitumor activity.[1][2]

Mechanism of Action: These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[2]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99%)

-

Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds (this compound analogs)

-

Positive control (e.g., Combretastatin A-4)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and controls in polymerization buffer.

-

Reaction Mix Preparation: On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL), polymerization buffer, GTP (final concentration 1 mM), and the fluorescent reporter.

-

Assay Initiation: Add the test compounds and controls to the wells of a pre-warmed (37°C) 96-well plate.

-

Polymerization: To initiate polymerization, add the tubulin reaction mix to each well.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the chosen fluorescent reporter.

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. Calculate the IC₅₀ value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.

Structure-Activity Relationship (SAR) Insights:

Studies on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have highlighted the importance of this core structure for antiproliferative activity. Modifications to the linker and the B ring substituents have been shown to significantly impact potency.[2] For instance, a 4-hydroxy-3-methoxyphenyl group as the B ring resulted in one of the most potent compounds in a tested series.[2]

Antiproliferative Activity of Selected 2,3-Dihydro-1H-indene Analogs [2]

| Compound | B Ring Substituent | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) |

| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 ± 0.003 | 0.035 ± 0.004 | 0.041 ± 0.005 | 0.087 ± 0.009 |

| 12j | 3,4,5-trimethoxyphenyl | >10 | >10 | >10 | >10 |

| 12q | 2,3-dihydrobenzofuran-5-yl | 0.045 ± 0.005 | 0.058 ± 0.006 | 0.062 ± 0.007 | 0.11 ± 0.01 |

Inhibition of Apoptosis Proteins (IAPs): Restoring Programmed Cell Death

Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that block apoptosis by inhibiting caspases. Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis. Small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO, can restore the apoptotic pathway. The 2,3-dihydro-1H-indene scaffold has been explored for the development of IAP inhibitors.[3]

Mechanism of Action: These compounds bind to the BIR domains of IAPs, preventing them from inhibiting caspases. This leads to the activation of the caspase cascade and subsequent apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds (this compound analogs)

-

Positive control (e.g., a known IAP antagonist)

-

Negative control (vehicle, e.g., DMSO)

-

Caspase-Glo® 3/7 Reagent

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and controls for a specified period (e.g., 24-48 hours).

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well and mix gently.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence in a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold-increase in caspase activity compared to the vehicle control.

Neurodegenerative Disorders: A New Frontier

The 2,3-dihydro-1H-indene scaffold is also showing promise in the development of therapies for neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Neurotransmission

A deficit in the neurotransmitter acetylcholine is a key feature of Alzheimer's disease. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting AChE can increase the levels of acetylcholine, thereby improving cognitive function. Indene-derived hydrazides have been synthesized and evaluated as AChE inhibitors.[4]

Mechanism of Action: These compounds bind to the active site of AChE, preventing the hydrolysis of acetylcholine.

Experimental Protocol: Ellman's Assay for AChE Activity

This colorimetric assay measures the activity of AChE.

Materials:

-

Purified AChE enzyme

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compounds (this compound analogs)

-

Positive control (e.g., Donepezil)

-

Negative control (vehicle, e.g., DMSO)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, DTNB, test compounds, and AChE. Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Sphingosine-1-Phosphate (S1P) Receptor Modulation: A Potential Neuroprotective Strategy

Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors involved in various cellular processes, including neuroinflammation. Modulators of S1P receptors are being investigated for the treatment of multiple sclerosis and other neurodegenerative conditions.[5][6][7] (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been identified as a key intermediate in the synthesis of S1P receptor modulators.

Potential Mechanism of Action: By modulating S1P receptor signaling, these compounds may reduce neuroinflammation and exert neuroprotective effects.

Experimental Protocol: S1P Receptor Binding Assay

This radioligand binding assay determines the affinity of test compounds for S1P receptors.

Materials:

-

Cell membranes expressing the S1P receptor subtype of interest

-

Radioligand (e.g., [³³P]S1P)

-

Assay buffer

-

Test compounds (this compound analogs)

-

Non-specific binding control (e.g., a high concentration of unlabeled S1P)

-

Glass fiber filter mats

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of the test compounds.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.

-

Washing: Wash the filters to remove any unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the test compound to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of apoptosis induction via IAP inhibition.

Caption: Enhancement of cholinergic signaling through AChE inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The analogs derived from this core have demonstrated significant potential in targeting key pathways in both oncology and neurodegenerative disorders. The versatility of this scaffold allows for fine-tuning of its pharmacological properties through chemical modification, offering a rich area for further structure-activity relationship studies. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development.

References

-

Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. Available at: [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH. Available at: [Link]

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. Available at: [Link]

-

Novel tricyclic indeno[2,1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents. PMC - NIH. Available at: [Link]

-

Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. ResearchGate. Available at: [Link]

-

Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis. PubMed Central. Available at: [Link]

-

New small-molecule tubulin inhibitors. ResearchGate. Available at: [Link]

-

Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

This compound | C10H9N | CID 3015277 - PubChem. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. Available at: [Link]

-

Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. MDPI. Available at: [Link]

-

Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. PubMed. Available at: [Link]

-

Recent developments in tubulin polymerization inhibitors: An overview. PubMed. Available at: [Link]

-

Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. Available at: [Link]

-

2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Available at: [Link]

-

Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells. NIH. Available at: [Link]

-

Anticancer compounds based on indene/ 1,3‐indandione based... - ResearchGate. Available at: [Link]

-

Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. PubMed Central. Available at: [Link]

-

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile - PubChem. Available at: [Link]

-

An Azomethine Derivative, BCS3, Targets XIAP and cIAP1/2 to Arrest Breast Cancer Progression Through MDM2-p53 and Bcl-2-Caspase Signaling Modulation. MDPI. Available at: [Link]

-

Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives | Request PDF. ResearchGate. Available at: [Link]

-

Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI. Available at: [Link]

-

Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis. ResearchGate. Available at: [Link]

-

The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. Available at: [Link]

-

Sphingosine 1-Phosphate Receptor Modulators (Comprehensive). Cleveland Clinic. Available at: [Link]

-

The IAP proteins: caspase inhibitors and beyond. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. ResearchGate. Available at: [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available at: [Link]

-

Inhibitor of Apoptosis (IAP) proteins as drug targets for the treatment of cancer. PMC - NIH. Available at: [Link]

-

Sphingosine-1-phosphate receptor modulator. Wikipedia. Available at: [Link]

-

Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis. Available at: [Link]

-

In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc. PubMed. Available at: [Link]

Sources

- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

The Strategic Role of 2,3-dihydro-1H-indene-1-carbonitrile in Next-Generation Agrochemical Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals